Methyl 5-nitropent-2-enoate
CAS No.: 67810-58-6
Cat. No.: VC19377438
Molecular Formula: C6H9NO4
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67810-58-6 |
|---|---|
| Molecular Formula | C6H9NO4 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | methyl 5-nitropent-2-enoate |
| Standard InChI | InChI=1S/C6H9NO4/c1-11-6(8)4-2-3-5-7(9)10/h2,4H,3,5H2,1H3 |
| Standard InChI Key | HANFSKQIDADPNC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C=CCC[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Methyl 5-nitropent-2-enoate (C₆H₉NO₄) is an unsaturated nitro ester with the systematic name methyl (E)-5-nitropent-2-enoate. Its structure comprises a five-carbon chain featuring a nitro group at the terminal carbon and a methyl ester at the α-position relative to a double bond (Figure 1). The (E)-stereochemistry of the double bond is critical for its reactivity and intermolecular interactions .
Molecular Geometry and Electronic Properties
The nitro group’s strong electron-withdrawing nature polarizes the molecule, enhancing electrophilicity at the β-carbon of the α,β-unsaturated ester. This polarization facilitates conjugate additions and cycloadditions, common in synthesizing heterocycles . Density Functional Theory (DFT) studies of analogous nitro esters reveal that the nitro group’s resonance effects stabilize transition states in Michael additions, suggesting similar behavior for Methyl 5-nitropent-2-enoate .
Synthesis and Stereochemical Control
Two-Step Synthesis via Wittig Olefination
A scalable synthesis of Methyl 5-nitropent-2-enoate involves two steps (Table 1) :
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Nitrous Acid Addition to Acrolein: Acrolein reacts with nitrous acid (HNO₂) to form 5-nitro-2-pentenal.
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Wittig Olefination: The aldehyde intermediate undergoes Wittig reaction with methyl triphenylphosphorane to yield the target ester.
Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Product | Yield | E:Z Ratio |
|---|---|---|---|---|
| 1 | HNO₂, H₂O, 0°C | 5-Nitro-2-pentenal | 60% | N/A |
| 2 | Ph₃P=CHCO₂Me, THF, reflux | Methyl 5-nitropent-2-enoate | 75–83% | 92:8 |
Alternative Synthetic Routes
While Wittig olefination is the most reported method, other approaches include:
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Nitroalkene-Ester Cross-Metathesis: Using Grubbs catalysts to couple nitroalkenes with acrylates, though yields are lower (~30%) .
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Michael Addition Followed by Oxidation: Nitroalkanes added to α,β-unsaturated esters, followed by oxidation, but this risks over-oxidation .
Physicochemical Properties
Experimental data for Methyl 5-nitropent-2-enoate remain limited, but properties can be inferred from structurally related nitro esters (Table 2) :
Table 2: Estimated Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | <25°C (liquid at RT) | Analogous nitro esters |
| Boiling Point | 210–220°C (extrapolated) | Distillation |
| Density | 1.22–1.25 g/cm³ | Pycnometry |
| Solubility | Miscible with THF, DCM; low in water | Partition coefficients |
| logP | 1.8–2.1 | Computational modeling |
The nitro group’s polarity renders the compound moderately soluble in polar aprotic solvents but insoluble in water, aligning with Lipinski’s rule for drug-like molecules .
Reactivity and Applications
Cycloadditions and Heterocycle Synthesis
The α,β-unsaturated ester moiety participates in Diels-Alder reactions, forming six-membered rings. For example, reactions with cyclopentadiene yield nitro-substituted bicyclic esters, precursors to bioactive molecules .
Biological Activity
While direct studies on Methyl 5-nitropent-2-enoate are lacking, analogous nitro compounds exhibit:
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Antimicrobial Effects: Nitro groups disrupt microbial redox balance, generating cytotoxic radicals .
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Antitubercular Activity: Nitroaromatics like 5-nitrophenanthroline inhibit Mycobacterium tuberculosis (MIC = 0.78 μM) .
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Anti-inflammatory Action: Nitrobenzamides suppress iNOS and COX-2, reducing inflammation .
These findings suggest Methyl 5-nitropent-2-enoate could serve as a lead compound for antimicrobial or anti-inflammatory drugs.
Spectroscopic Characterization
Key spectral data for Methyl 5-nitropent-2-enoate include:
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